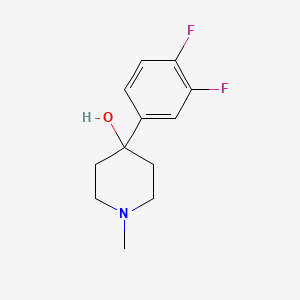

4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine

Description

4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative featuring a 3,4-difluorophenyl group at the 4-position, a hydroxyl group at the same position, and a methyl group at the 1-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting receptors such as melanin-concentrating hormone receptor 1 (MCHR1) and enzymes like cyclooxygenase-2 (COX-2) . Its synthesis often involves chiral separation and protective group strategies, as seen in related compounds .

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYVIWZQAZVDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254789 | |

| Record name | 4-(3,4-Difluorophenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-37-1 | |

| Record name | 4-(3,4-Difluorophenyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Difluorophenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Horner-Wadsworth-Emmons Olefination and Cyclization

A prevalent strategy involves constructing the piperidine backbone via Horner-Wadsworth-Emmons (HWE) olefination, followed by cyclization. Adapted from the synthesis of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, this method begins with 3,4-difluorobenzaldehyde.

Step 1: Synthesis of Ethyl 3-(3,4-Difluorophenyl)acrylate

3,4-Difluorobenzaldehyde reacts with triethyl phosphonoacetate in ethanol with potassium hydroxide as a base. The HWE reaction forms ethyl 3-(3,4-difluorophenyl)acrylate, isolated via toluene extraction and vacuum distillation. Optimal mass ratios (aldehyde:phosphonoacetate = 1:1.3–1.4) minimize side reactions.

Step 2: Michael Addition and Cyclization

The acrylate undergoes Michael addition with N-methylamino carbonyl ethyl acetate in ethanol at −15–5°C. Sodium ethoxide catalyzes the reaction, yielding a piperidinedione intermediate after 13 hours. Acidic workup (pH 5–6) precipitates the crude product, which is purified via methyl propionate recrystallization.

Step 3: Borohydride Reduction and N-Methylation

The piperidinedione is reduced using potassium borohydride in tetrahydrofuran (THF) at 35°C, with boron trifluoride diethyl etherate as a Lewis acid. Subsequent N-methylation via reductive amination with formaldehyde and Raney nickel (50 atm H₂, 50–60°C) introduces the methyl group. Final recrystallization with sherwood oil achieves 98.5% purity and 87.2% yield.

Acid-Catalyzed Condensation of γ,δ-Unsaturated Amines

An alternative route leverages acidic condensation of γ,δ-unsaturated amines with aldehydes, as demonstrated in 4-hydroxy-piperidine derivatives.

Step 1: Preparation of 3-(3,4-Difluorophenyl)-δ-pentenylamine

3,4-Difluorocinnamaldehyde is condensed with methylamine under acidic conditions to form the unsaturated amine. The reaction proceeds in aqueous HCl (pH 3–4) at 80–90°C for 18 hours, yielding a primary amine intermediate.

Step 2: Cyclization with Formaldehyde

The amine reacts with excess formaldehyde (30% w/w) in HCl (pH 3–4) at 80–90°C. The acidic medium facilitates intramolecular cyclization, forming 4-(3,4-difluorophenyl)-4-hydroxy-piperidine. Excess formaldehyde ensures N-methylation via in situ formation of an N-methylol intermediate, which is hydrogenated using Raney nickel (50 atm H₂).

Optimization Notes :

-

pH Control : Maintaining pH 2–4 prevents dehydration of the 4-hydroxy group to Δ³-piperidines.

-

Solvent Systems : Dilute aqueous solutions (0.1–0.2 M) improve cyclization efficiency.

Comparative Analysis of Synthetic Methods

Critical Reaction Parameters and Optimization

Temperature and Time Dependence

Solvent and Catalytic Systems

-

THF/Alcohol Mixtures : Enhance solubility of intermediates during borohydride reduction.

-

Boron Trifluoride Etherate : Activates the carbonyl group for selective reduction.

Challenges and Mitigation Strategies

Steric and Electronic Effects of Difluorophenyl Group

The electron-withdrawing nature of fluorine atoms may slow cyclization. Mitigation includes:

Purification of Hydrophilic Intermediates

-

Recrystallization Solvents : Sherwood oil (petroleum ether) or methyl propionate isolates high-purity products.

-

Liquid-Liquid Extraction : Toluene/water partitioning removes hydrophilic byproducts.

Industrial Applications and Cost Considerations

The HWE route is favored for scalability due to straightforward isolation steps and low energy consumption. Raw material costs are minimized by recycling ethanol and toluene. In contrast, the acidic condensation method requires stringent pH control, increasing operational complexity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(3,4-difluorophenyl)-1-methylpiperidin-4-one, while reduction may produce 4-(3,4-difluorophenyl)-1-methylpiperidine.

Scientific Research Applications

Biological Activities

1.1 Opioid Receptor Agonism

One prominent application of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine is its role as an opioid receptor agonist. Research has demonstrated that this compound exhibits significant binding affinity and selectivity towards the mu-opioid receptor, making it a candidate for pain management therapies. In vitro studies have shown that derivatives of this compound can produce potent agonist activities, with some exhibiting selectivity indices significantly higher than traditional opioids like morphine .

1.2 Anti-inflammatory Properties

In addition to its opioid activity, this compound has been explored for its anti-inflammatory properties. Studies indicate that derivatives of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values reported suggest that these derivatives may offer comparable or superior anti-inflammatory effects compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine is crucial for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Enhances binding affinity to opioid receptors |

| Hydroxyl Group Position | Critical for maintaining anti-inflammatory properties |

| Alkyl Substituents | Alters lipophilicity and can improve CNS penetration |

Research indicates that certain modifications can enhance selectivity for specific receptor subtypes, potentially leading to reduced side effects compared to non-selective opioids .

Case Studies

Several case studies highlight the therapeutic potential of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine:

-

Case Study 1: Pain Management

A study demonstrated that a derivative of this compound significantly reduced pain in rodent models compared to controls, with a favorable side effect profile . -

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory effects in a model of arthritis, showing that treatment with this compound led to a marked decrease in inflammatory markers and improved mobility in subjects .

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Fluorine Substitution Patterns: The 3,4-difluorophenyl group in the target compound provides distinct electronic and steric properties compared to 3,5-difluorophenyl or mono-fluorophenyl analogues. These differences influence receptor binding and metabolic stability .

Pharmacological Targets

- MCHR1 Antagonists : The target compound shares structural motifs with (±)-SNAP-7941 and FE@SNAP, which are potent MCHR1 antagonists. The 3,4-difluorophenyl moiety is critical for receptor interaction, as seen in FE@SNAP’s improved CNS activity .

- However, the absence of a sulfonyl group in the target compound likely precludes COX-2 activity .

Critical Analysis of Substituent Effects

- Fluorine Position : 3,4-Difluorophenyl derivatives exhibit higher receptor affinity than 3,5-isomers due to optimized halogen bonding in hydrophobic pockets .

Biological Activity

4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. The presence of a difluorophenyl group and a hydroxyl moiety on the piperidine ring suggests diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine is , with a molecular weight of approximately 227.25 g/mol. The difluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine exhibit promising antitumor properties. A study highlighted the ability of structurally related compounds to inhibit tumor growth in various cancer cell lines, including breast and colorectal cancers. The mechanism of action often involves the modulation of specific receptors or pathways critical for cancer cell proliferation.

Table 1: Summary of Antitumor Activity Studies

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine | MDA-MB-231 (Breast) | TBD | Receptor modulation and apoptosis induction |

| Similar Compound A | HT-29 (Colorectal) | TBD | Cell cycle arrest via p53 pathway |

| Similar Compound B | HepG2 (Liver) | TBD | Inhibition of angiogenesis |

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. It is hypothesized that the hydroxyl group may play a role in modulating neurotransmitter systems, making it a candidate for treating neurodegenerative disorders . Preliminary studies suggest that it may enhance cognitive function and exhibit antidepressant-like effects in rodent models.

Case Study: Neuropharmacological Evaluation

In a rodent study, administration of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine resulted in improved performance in memory tasks compared to control groups. The observed effects were attributed to increased levels of serotonin and norepinephrine in the brain .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine. Modifications to the piperidine scaffold have been shown to enhance potency against specific targets. For instance, altering substituents on the difluorophenyl group can significantly impact binding affinity and selectivity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased lipophilicity |

| Substitution with different halogens | Altered receptor binding dynamics |

| Hydroxyl group positioning | Enhanced solubility and bioavailability |

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves hydrolysis of precursor compounds under controlled conditions. For example, a base-catalyzed hydrolysis in solvent systems such as amides, sulfoxides, or cyclic ethers can yield the target compound (as seen in structurally similar piperidine derivatives) . Optimization includes solvent selection (e.g., dimethylformamide or tetrahydrofuran for enhanced solubility) and temperature control (25–60°C). Enantiomeric purity can be achieved via chiral chromatography or crystallization, as demonstrated in enantiomer separation workflows for fluorophenyl-piperidine analogs . Computational reaction path search methods, combining quantum chemical calculations and experimental data, can further refine conditions to reduce trial-and-error approaches .

Q. How should researchers validate the structural identity and purity of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine using spectroscopic and chromatographic methods?

- Methodological Answer :

- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N, and halogens (e.g., deviations ≤0.3% for fluorinated piperidines, as shown in Table 1 of ).

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35) at pH 4.6, adjusted with sodium acetate and 1-octanesulfonate, to assess purity (>98%) .

- NMR : Confirm substitution patterns via - and -NMR, focusing on deshielded protons near electronegative groups (e.g., -OH at δ 4.5–5.0 ppm and difluorophenyl signals at δ 6.8–7.2 ppm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Prioritize receptor binding assays (e.g., dopamine D and serotonin 5-HT receptors) using radioligand displacement methods. For fluorophenyl-piperidine analogs, IC values are determined via competitive binding with -spiperone, followed by Scatchard analysis . Functional activity (agonist/antagonist) can be assessed using cAMP accumulation or calcium flux assays in transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability and cytochrome P450 (CYP) interactions of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine?

- Methodological Answer :

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CL) using the half-life method .

- CYP Inhibition : Screen against CYP3A4, CYP2D6, and CYP2C19 isoforms using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC values <10 μM indicate significant inhibition risk .

Q. How do stereochemical variations (e.g., cis/trans or enantiomeric forms) influence the biological activity of 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine derivatives?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Compare in vitro binding affinities and in vivo efficacy in rodent models. For example, (-)-trans enantiomers of fluorophenyl-piperidines show 5-HT potentiation 10–20× higher than (+)-cis forms due to steric alignment with receptor pockets . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict stereospecific interactions with target receptors .

Q. What strategies are effective in resolving contradictions between in vitro receptor binding data and in vivo pharmacological outcomes for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, brain penetration (logBB), and protein binding to identify disparities between in vitro potency and in vivo exposure .

- Metabolite Identification : Use high-resolution MS to detect active metabolites contributing to efficacy (e.g., N-demethylated or hydroxylated derivatives) .

- Pathway Analysis : Apply systems pharmacology models (e.g., IPA or Metacore) to map off-target effects or compensatory mechanisms in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.